4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid
Description
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and a benzoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(8-6-15)19(22)23/h2-8,13H,9-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHWEQFXXMQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with 1-(3-methoxyphenyl)piperazine. The reaction is carried out under conditions that facilitate the formation of the desired product, such as the use of a suitable solvent (e.g., methanol) and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[[4-(3-Hydroxyphenyl)piperazin-1-yl]methyl]benzoic acid.
Reduction: Formation of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, such as anxiolytic or antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
